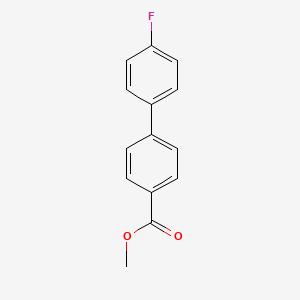

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate

Vue d'ensemble

Description

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss this exact compound, it does provide insights into similar compounds and their characteristics, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related fluorinated biphenyl compounds often involves classic reactions or modifications thereof. For instance, the Biginelli reaction was used under mild, solvent-free conditions to prepare Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which exhibits solvatomorphism . Similarly, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid indicates the versatility of synthetic approaches for fluorinated biphenyl derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl compounds has been extensively studied using various analytical techniques. For example, the molecular structure of gaseous 4-fluoro-2',4',6'-trimethylbiphenyl was determined by electron diffraction, revealing specific bond lengths and angles that are consistent with known structural data on biphenyl derivatives . Single-crystal X-ray diffraction has also been employed to elucidate the crystal structures of chiral mesogenic biphenyl carboxylates, providing insights into their phase sequences and molecular tilt angles .

Chemical Reactions Analysis

The reactivity of fluorinated biphenyl compounds can be inferred from studies on similar molecules. For instance, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed for the analysis of primary amines and aminated carbohydrates, indicating that such compounds can participate in reactions with amines . Additionally, the synthesis of various substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds through condensation reactions showcases the reactivity of the fluorinated aromatic ring with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated biphenyl compounds are diverse and can be influenced by the presence of fluorine atoms and other substituents. For example, the phase behavior of chiral liquid crystals derived from fluorinated biphenyl carboxylates has been characterized, showing that they exhibit enantiotropic and monotropic mesophases . The thermal properties of various forms of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been analyzed using DSC, HSM, and TGA, highlighting the importance of hydrogen-bonding interactions in their crystal packing .

Applications De Recherche Scientifique

-

Scientific Field: Bioorganic Chemistry and Medicinal Chemistry

- A series of biphenyl and dibenzofuran derivatives were designed and synthesized . These compounds, including 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol, were evaluated for their antibacterial activities .

- The methods involved Suzuki-coupling and demethylation reactions .

- The results showed that several compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Specifically, 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

-

Scientific Field: Chemical Structure Analysis

-

Scientific Field: Bioorganic Chemistry and Medicinal Chemistry

- Indole derivatives, which share a similar structure to the compound you mentioned, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- The methods involved in these applications typically involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The results have shown that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Scientific Field: Medicinal Chemistry

- Compounds belonging to the sartans family, which include biphenyl tetrazole derivatives, are commonly used in the treatment of hypertension . These compounds share a similar biphenyl structure to “Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate”.

- The methods involved in these applications typically involve the synthesis of various derivatives of biphenyl tetrazole .

- The results have shown that these compounds may have a potential role in the treatment of hypertension, especially in cases where hypertension is linked to bacterial infection .

-

Scientific Field: Synthetic Organic Chemistry

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

- The methods involved in these applications typically involve various metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

- The results have shown that biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

-

Scientific Field: Medicinal Chemistry

- The synthesized compounds belonging to the sartans family, which include biphenyl tetrazole derivatives, are commonly used in the treatment of hypertension . These compounds share a similar biphenyl structure to “Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate”.

- The methods involved in these applications typically involve the synthesis of various derivatives of biphenyl tetrazole .

- The results have shown that these compounds may have a potential role in the treatment of hypertension, especially in cases where hypertension is linked to bacterial infection .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJGXBVKOGLYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189159 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate | |

CAS RN |

80254-87-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

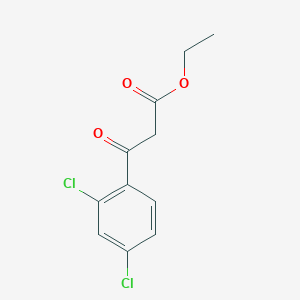

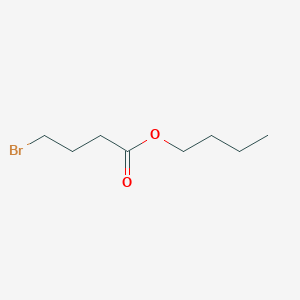

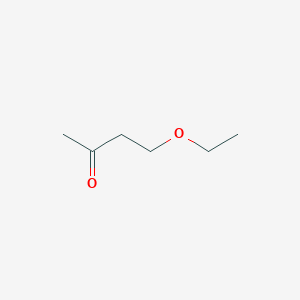

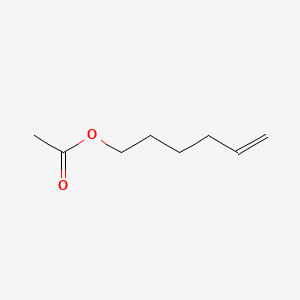

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)